(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone
Overview
Description
“(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1’,2’-d]pyrazine-3,5,8,10(2H,5aH)-tetraone” is a chemical compound with the molecular formula C10H14N2O2 . It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one method involves the reaction with 3,4,5-trifluorophenylboronic acid in various solvents for 11 hours under heating conditions . Another method involves the use of methyl dichlorophosphite, triethylamine, and 1-methyl-3-methylimidazol-3-ium dimethyl phosphate in toluene at 145℃ for 1 hour under microwave irradiation . This reaction is stereoselective .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with Grignard reagents in THF to form enantioselectively alcohols with up to 98% ee . The addition of one equivalent of triethylamine yields the opposite enantiomers with up to 97% ee .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 413.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 207.9±15.5 °C . It has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Antitumor and Antimetastatic Applications
Research has shown that certain derivatives of (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone have potential in antitumor and antimetastatic applications. For example, derivatives of bis(dioxopiperazine), a class of antitumor agents that includes this compound, have shown promising results in the Lewis Lung carcinoma model. Specifically, some derivatives have demonstrated antimetastatic properties, indicating potential applications in cancer treatment (Witiak, Nair, & Schmid, 1985).
Pharmaceutical Intermediates and Heterocyclic Compounds
This compound is also explored for its role as an intermediate in the synthesis of various heterocyclic compounds. Heterocyclic compounds, including pyrazines, are extensively used in pharmaceuticals due to their high biological activity. Such compounds are crucial in the development of new medications and are used in a wide range of applications including as pharmaceutical intermediates, in agrochemicals, and in materials science (Higasio & Shoji, 2001).
Applications in Organic Electronic Devices
Derivatives of (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone are being investigated for their potential in organic electronic devices. These derivatives show promise in applications like solar cells, organic batteries, and redox-flow batteries due to their unique redox behavior. They are also studied for their strong absorption and fluorescence properties, which could be beneficial in electroluminescence devices like lamps or displays (Hagemann, Winsberg, Wild, & Schubert, 2017).
properties
IUPAC Name |
(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYQWADOFKHHB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1C(=O)N3[C@H](C2=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349871 | |
Record name | (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone | |
CAS RN |
14842-41-2 | |
Record name | (5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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